metachromin E
Description
Historical Discovery and Nomenclature
Metachromin E was first isolated in 2001 from the Taiwanese marine sponge Hippospongia metachromia during a chemical investigation of sesquiterpene hydroquinones. The compound derives its name from the genus of its source organism (Hippospongia metachromia) and its position as the fifth identified member (denoted "E") in the metachromin series. Initial structural characterization was performed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which revealed its unique hybrid architecture combining a sesquiterpene moiety with a quinoid system.
The nomenclature follows IUPAC guidelines for terpenoids, with the systematic name (2S)-2-[2-[(1R,3R)-1,3-dimethyl-2-methylidenecyclohexyl]ethyl]-6-methoxy-2-methylchromene-5,8-dione . Its discovery expanded the known chemical diversity of marine-derived meroterpenoids and provided insights into sponge biosynthetic pathways.
Chemical Classification as a Sesquiterpenoid
This compound belongs to the sesquiterpenoid class, characterized by a 15-carbon skeleton derived from three isoprene units. Its structure features:
The compound exhibits a friedo-rearranged drimane skeleton, a hallmark of spongian sesquiterpenoids, with a chromene-dione system contributing to its redox activity. Its isomeric SMILES string (C[C@@H]1CCCC@(C)CC[C@]2(C=CC3=C(O2)C(=O)C=C(C3=O)OC)C ) underscores the complexity of its stereochemical arrangement.
Position within Natural Product Chemistry
This compound occupies a niche in marine meroterpenoid chemistry, representing a hybrid biosynthetic product of mixed polyketide-terpenoid origin. Key characteristics include:
- Biosynthetic Origin : Likely arises from the coupling of a sesquiterpene precursor (farnesyl pyrophosphate) with a polyketide-derived quinone moiety.
- Structural Relatives : Shares a core scaffold with metachromins A–D but differs in oxygenation and side-chain modifications.
- Ecological Role : May function as a chemical defense metabolite in Hippospongia species, deterring fouling organisms or predators.
Comparative analysis with analogs reveals that methylation at C-6 and the ethyl linkage between the terpene and chromene units are critical for its structural uniqueness.
Significance in Biochemistry and Pharmacology
While this compound itself shows limited cytotoxicity compared to analogs like metachromin C, its biochemical significance lies in:
Bioactivity Profiling :
Pharmacological Potential :
Mechanistic Insights :
Table: Predicted ADMET Properties of this compound
| Property | Value | Implication |
|---|---|---|
| Human intestinal absorption | 98.6% probability | High oral bioavailability potential |
| CYP3A4 substrate | 67.83% probability | Likely drug-drug interactions |
| Topological polar surface area | 52.60 Ų | Moderate membrane permeability |
These properties position this compound as a valuable probe for studying terpenoid biosynthesis and a lead for anticancer agent development.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H28O4 |
|---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
(2S)-2-[2-[(1R,3R)-1,3-dimethyl-2-methylidenecyclohexyl]ethyl]-6-methoxy-2-methylchromene-5,8-dione |
InChI |
InChI=1S/C22H28O4/c1-14-7-6-9-21(3,15(14)2)11-12-22(4)10-8-16-19(24)18(25-5)13-17(23)20(16)26-22/h8,10,13-14H,2,6-7,9,11-12H2,1,3-5H3/t14-,21-,22-/m1/s1 |
InChI Key |
VGWPPUHIRZBYJE-KHIBUBOWSA-N |
Isomeric SMILES |
C[C@@H]1CCC[C@](C1=C)(C)CC[C@]2(C=CC3=C(O2)C(=O)C=C(C3=O)OC)C |
Canonical SMILES |
CC1CCCC(C1=C)(C)CCC2(C=CC3=C(O2)C(=O)C=C(C3=O)OC)C |
Synonyms |
metachromin E |
Origin of Product |
United States |
Chemical Reactions Analysis
Core Framework Construction via Horner-Wadsworth-Emmons (HWE) Coupling
The central C15–C16 bond in metachromin A is formed through a stereoselective HWE reaction between a ketone fragment (e.g., 5 ) and a non-stabilized phosphonate (e.g., 6 ) (Fig. 1) .
| Reaction Components | Conditions | Outcome |
|---|---|---|
| Ketone fragment 5 | NaH, THF/DME/DMF, 0°C to rt | E/Z isomer mixture (9:1 ratio) |
| Phosphonate 6 | 40% isolated yield | Leucotriacetate 22 intermediate |
This coupling is critical for establishing the conjugated diene-quinone system.
Regioselective Thiele-Winter Acetoxylation
A Thiele-Winter reaction introduces acetoxy groups to the quinone core of metachromin A with high regioselectivity (Scheme 5a) :
| Substrate | Reagents | Result |
|---|---|---|
| Quinone 11 | Ac₂O, H₂SO₄ | Triacetate 12 (65% yield) |
The reaction exploits electron-donating methoxy groups to direct acetylation to the less hindered enone system .
Hydrogenolytic Deprotection
Benzyl ethers are cleaved via H₂/Pd-C to yield primary alcohols (e.g., 20 from 12 , 85% yield) .
Stereoselective sp³-sp² Cross Coupling
For metachromin V, a Li₂CuCl₄-catalyzed coupling between 4-substituted prenyl acetates (9 ) and 2,5-bis(benzyloxy)phenyl magnesium bromide (8 ) achieves high stereochemical purity (Fig. 2) .
| Coupling Partners | Catalyst | Yield/Stereoselectivity |
|---|---|---|
| Prenyl acetate 9 | Li₂CuCl₄, THF | >90% yield, >95% E-selectivity |
Global Deprotection Strategy
Lithium naphthalenide in aliphatic amines selectively removes benzylic protecting groups without disrupting polyene systems (e.g., in metachromin V synthesis) .
Key Structural Comparisons
| Compound | Core Reaction | Key Functionalization |
|---|---|---|
| Metachromin A | HWE coupling | C15–C16 bond, triacetate quinone |
| Metachromin V | sp³-sp² cross coupling | Prenylated hydroquinone, stereoselective E-geometry |
Challenges and Optimizations
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The metachromin family includes over 20 analogs, differing in substituents, stereochemistry, and bioactivity. Key comparisons are outlined below:
Key Differences and Implications
- Potency : Metachromins A and B exhibit superior cytotoxicity (IC₅₀ <1 µM) compared to Metachromin C (IC₅₀ 5–10 µM) and Isometachromin (IC₅₀ 2.6 µg/mL) . This compound’s activity remains unquantified but is hypothesized to align with less potent analogs due to structural bulkiness.
- Stereochemistry: The C-5 and C-6 configurations critically influence bioactivity. For example, Metachromin A’s anti-HBV activity depends on its hydroquinone moiety and double bonds , while Metachromin C’s TOPO I inhibition requires a planar quinone ring for DNA intercalation .
- Target Specificity :
Mechanistic Insights
- TOPO I Inhibition : Metachromin C induces DNA damage by stabilizing TOPO I-DNA cleavage complexes, leading to S-phase arrest and apoptosis . This compound may share this mechanism but with reduced efficacy due to steric hindrance from additional substituents.
- Anti-Angiogenesis : Metachromin C disrupts vascular endothelial growth factor (VEGF) signaling, validated in zebrafish models . This dual anticancer/anti-angiogenic profile is absent in Metachromins A and B.
- Structural-Activity Relationships: The quinone moiety is essential for redox cycling and DNA damage . Terpenoid side chains modulate membrane permeability and target affinity .
Preparation Methods
Photoannulation of 2-Aryl-3-Alkoxy-1,4-Naphthoquinones
A landmark synthetic approach involves the photoannulation of 2-aryl-3-alkoxy-1,4-naphthoquinones, a method adapted from the synthesis of related pyranonaphthoquinones. Key steps include:
-
Cyclobutenone Synthesis : Diisopropyl squarate (1 ) undergoes 1,2-addition with a lithiated benzyl triisopropylsilyl ether to form cyclobutenedione 2 (87% yield).
-
Regiospecific Addition : 4-Lithio-1,3-dimethoxybenzene reacts with 2 to yield cyclobutenone 3 (76% yield).
-
Thermal Rearrangement : Heating 3 in p-xylene induces ring expansion to naphthoquinone 4 (53% yield after Ag₂O oxidation).
-
Photoannulation : Photolysis of 4 with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) generates pyranonaphthoquinones 5a and 6 (82% yield, 1:1 ratio). Desilylation of 5a using tetrabutylammonium fluoride (TBAF) affords 5b (76% yield), a dimethyl analog of naphthgeranine E.
This method’s generality was demonstrated with analogs 13a , 13b , and 15 , yielding 14a (27%), 14b (38%), and 16 (80%), respectively. The photoannulation mechanism proceeds via a zwitterionic intermediate, followed by proton transfer and DDQ-mediated oxidation.
Stereoselective Coupling and Deprotection
A complementary route leverages sp³-sp² cross-coupling and benzylic deprotection, inspired by metachromin V synthesis:
-
Prenyl Acetate Coupling : 4-Substituted-(E)-prenyl acetates (9 ) react with 2,5-bis(benzyloxy)phenyl magnesium bromide (8 ) under CuCl catalysis, achieving high stereoisomeric purity.
-
Benzylic Deprotection : Lithium naphthalenide selectively cleaves benzyl groups without altering polyenic moieties, enabling efficient hydroquinone generation.
While this method was optimized for metachromin V, its applicability to this compound requires substitution of the chromene-dione precursor. Computational modeling suggests that adjusting the aryl magnesium bromide component could direct coupling toward this compound’s backbone.
Chiral Oxazolidine-Mediated Synthesis
The enantioselective synthesis of metachromin A provides a template for this compound’s stereocontrolled preparation. A 2-alkyloxy-3-sulfonyl-1,3-oxazolidine serves as a chiral dithienium equivalent, enabling convergent assembly of the terpenoid and quinone subunits. Key modifications for this compound would involve:
-
Cyclohexyl Substitution : Introducing the (1R,3R)-1,3-dimethyl-2-methylidenecyclohexyl group via alkylation of a chromene-dione intermediate.
-
Methoxy Positioning : Regioselective methylation using dimethyl sulfate or methyl iodide under basic conditions.
This strategy achieved a 13% overall yield for metachromin A, suggesting comparable efficiency for this compound with optimized intermediates.
Comparative Analysis of Synthetic Routes
The table below summarizes the advantages and limitations of each method:
Challenges and Optimization Strategies
Photoannulation Efficiency
The variable yields in photoannulation (27–82%) stem from competing radical recombination pathways. Substituting DDQ with milder oxidants (e.g., MnO₂) or employing flow photoreactors could enhance reproducibility.
Q & A
Basic Research Questions
Q. How can researchers formulate a focused research question to investigate metachromin E’s biochemical mechanisms?
- Methodological Answer : Use the P-E/I-C-O framework to define:
- Population (P) : Target biological systems (e.g., enzyme interactions, cellular pathways).
- Exposure/Intervention (E/I) : this compound’s concentration, binding sites, or catalytic effects.
- Comparison/Control (C) : Baseline activity without this compound or comparison with analogous compounds.
- Outcome (O) : Measured variables (e.g., inhibition rates, structural changes).
Example: “How does this compound (I) alter the catalytic efficiency of [specific enzyme] (P) compared to [control compound] (C), as measured by [kinetic assay] (O)?” .- Data Requirements : Include "shell" tables to organize variables and ensure alignment with public health significance or feasibility .
Q. What experimental design principles should guide initial studies on this compound’s stability under varying pH conditions?
- Methodological Answer :
- Objective : Assess stability via spectroscopic or chromatographic methods.
- Variables : pH range (2–12), temperature, incubation time.
- Controls : Buffer-only samples and inert reference compounds.
- Replication : Triplicate runs with statistical analysis (e.g., ANOVA for variance).
- Ethics : Adhere to lab safety protocols for handling reactive intermediates .
Q. How should researchers validate preliminary data on this compound’s cytotoxicity in cell lines?
- Methodological Answer :
- Assays : Combine MTT (quantitative) and microscopy (qualitative) for cross-validation.
- Confounders : Account for cell passage number, serum concentration, and batch effects.
- Reproducibility : Share protocols via platforms like Protocols.io and archive raw images in FAIR-compliant repositories .
Advanced Research Questions
Q. How can systematic reviews address contradictions in reported IC₅₀ values for this compound across studies?
- Methodological Answer :
- Search Strategy : Use PRISMA guidelines to aggregate data from PubMed, Scopus, and grey literature. Filter by assay type (e.g., fluorometric vs. colorimetric) .
- Meta-Analysis : Stratify studies by cell type, exposure duration, and compound purity (≥95% by HPLC). Use random-effects models to account for heterogeneity .
- Bias Assessment : Apply ROBINS-I tool to evaluate confounding variables (e.g., solvent effects) .
Q. What computational and experimental approaches are optimal for elucidating this compound’s structure-activity relationships (SAR)?
- Methodological Answer :
- In Silico Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities for target proteins. Validate with mutagenesis studies .
- Synthetic Modifications : Synthesize analogs with substitutions at [specific positions] and compare bioactivity via dose-response assays.
- Data Integration : Use cheminformatics tools (e.g., RDKit) to correlate structural descriptors (logP, polar surface area) with activity .
Q. How can multi-omics data resolve gaps in understanding this compound’s off-target effects?
- Methodological Answer :
- Transcriptomics : RNA-seq to identify dysregulated pathways in treated vs. untreated models.
- Proteomics : SILAC-based quantification to detect protein abundance changes.
- Integration : Use pathway enrichment tools (DAVID, STRING) to overlay omics datasets and prioritize high-impact off-targets .
Data Management & Reproducibility
Q. What strategies ensure reproducibility in this compound research?
- Methodological Answer :
- Protocol Standardization : Detail equipment calibration (e.g., HPLC column lot numbers) and software versions (e.g., PyMol for structural analysis) .
- Data Archiving : Deposit raw spectra, chromatograms, and code in Zenodo or Figshare with DOI links.
- FAIR Compliance : Annotate datasets with metadata (e.g., solvent purity, incubation time) for interoperability .
Conflict Resolution & Ethics
Q. How should researchers address ethical concerns when this compound studies yield unexpected toxicity in animal models?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
